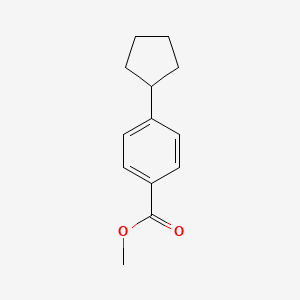

Methyl 4-cyclopentylbenzoate

Description

The exact mass of the compound Methyl 4-cyclopentylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-cyclopentylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclopentylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclopentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-13(14)12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJXXWSZAWOCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160598-47-0 | |

| Record name | methyl 4-cyclopentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyclopentylbenzoate

Introduction

Methyl 4-cyclopentylbenzoate is a benzoate ester derivative with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel chemical entities. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields. This guide provides a comprehensive overview of the known and predicted properties of Methyl 4-cyclopentylbenzoate, detailed experimental protocols for its characterization, and insights into its spectral and synthetic profile.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | PubChem[1] |

| Molecular Weight | 204.27 g/mol | PubChem[1] |

| IUPAC Name | methyl 4-cyclopentylbenzoate | PubChem[1] |

| SMILES | COC(=O)C1=CC=C(C=C1)C2CCCC2 | PubChem[1] |

| Predicted XlogP | 4.3 | PubChem[1] |

| Monoisotopic Mass | 204.11504 Da | PubChem[1] |

Experimental Characterization Protocols

To supplement the predicted data, the following section details standardized experimental protocols for the determination of key physicochemical parameters of Methyl 4-cyclopentylbenzoate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.[2]

Experimental Protocol: Capillary Method [3][4][5]

-

Sample Preparation:

-

Ensure the Methyl 4-cyclopentylbenzoate sample is completely dry and finely powdered.

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-20 °C/min).[4]

-

For an accurate measurement, set the starting temperature to about 20 °C below the approximate melting point found in the preliminary run.

-

Heat at a slow, controlled rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of Methyl 4-cyclopentylbenzoate in various solvents is crucial for its application in synthesis, purification, and formulation.

Principle: The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle suggests that non-polar compounds are more soluble in non-polar solvents, and polar compounds are more soluble in polar solvents. Given its structure (a non-polar cyclopentyl group and a moderately polar ester group), Methyl 4-cyclopentylbenzoate is expected to be soluble in many organic solvents and have low solubility in water.

Experimental Protocol: Shake-Flask Method (OECD 105) [6][7][8]

-

Preparation of Supersaturated Solution:

-

Add an excess amount of Methyl 4-cyclopentylbenzoate to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask with a screw cap.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer. The temperature should be controlled, typically at 25 °C.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is saturated with the solute.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any suspended microcrystals.

-

Quantify the concentration of Methyl 4-cyclopentylbenzoate in the filtered solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

-

Diagram of Solubility Determination Workflow

Caption: Workflow for Solubility Determination.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of a non-polar solvent (typically n-octanol) and a polar solvent (water) at equilibrium.[9][10]

Experimental Protocol: Shake-Flask Method [11][12][13]

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of Methyl 4-cyclopentylbenzoate in either the n-octanol or water phase.

-

Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

-

Concentration Measurement:

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of Methyl 4-cyclopentylbenzoate in each phase using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Spectroscopic Profile

While experimental spectra for Methyl 4-cyclopentylbenzoate are not widely published, its expected spectral characteristics can be inferred from its structure and comparison with similar compounds like methyl 4-methylbenzoate.[14][15][16][17][18][19]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl protons, and the methyl ester protons. The aromatic protons will likely appear as two doublets in the range of 7-8 ppm. The cyclopentyl protons will exhibit complex multiplets in the aliphatic region (around 1.5-3.5 ppm). The methyl ester protons will present as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (in the 120-150 ppm range), the cyclopentyl carbons (in the 25-46 ppm range), and the methyl ester carbon (around 52 ppm).[20][21][22]

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group at approximately 1720 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ester will appear in the 1100-1300 cm⁻¹ region.[19][23][24]

Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 173, and the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 145.

Synthesis

Methyl 4-cyclopentylbenzoate can be synthesized via Fischer esterification of 4-cyclopentylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[25]

General Synthetic Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyclopentylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

-

Reflux:

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Methyl 4-cyclopentylbenzoate.

-

Diagram of Synthetic Workflow

Caption: General Workflow for the Synthesis of Methyl 4-cyclopentylbenzoate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Methyl 4-cyclopentylbenzoate. While direct experimental data is limited, the provided protocols and predicted values offer a robust framework for researchers to characterize and utilize this compound effectively. The experimental determination of the properties outlined in this guide will be invaluable for any future applications in scientific research and development.

References

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

- Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 446–456.

- Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 446-456.

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-cyclopentylbenzoate (C13H16O2). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 4-cyclopentylbenzoate (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]

- 15. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]

- 16. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [m.chemicalbook.com]

- 17. Methyl 4-methylbenzoate(99-75-2) MS spectrum [chemicalbook.com]

- 18. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-cyclopentylbenzoate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-cyclopentylbenzoate, a key organic intermediate. The document details its chemical identity, including its CAS number, molecular structure, and physicochemical properties. A significant focus is placed on a robust and reproducible synthesis protocol via Fischer esterification of 4-cyclopentylbenzoic acid, complete with a step-by-step methodology and a workflow diagram. Furthermore, this guide presents a thorough characterization of the compound, including predicted spectroscopic data (¹H NMR, ¹³C NMR, and GC-MS) based on analogous structures, which are crucial for quality control and structural verification. The guide also explores the potential applications of Methyl 4-cyclopentylbenzoate as a building block in medicinal chemistry and drug development, supported by an analysis of its structural motifs. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a vital resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.

Introduction: Unveiling Methyl 4-cyclopentylbenzoate

Methyl 4-cyclopentylbenzoate (CAS No. 160598-47-0) is a benzoate ester characterized by a cyclopentyl substituent at the para position of the benzene ring.[1] Its molecular structure combines an aromatic core with an aliphatic cyclic moiety, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The ester functionality provides a reactive handle for various chemical transformations, while the cyclopentyl group can influence the lipophilicity and conformational properties of derivative compounds, which are critical parameters in drug design.

This guide will provide an in-depth exploration of Methyl 4-cyclopentylbenzoate, from its fundamental properties to its synthesis and potential applications, serving as a practical reference for laboratory work and further research.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development.

| Property | Value | Source |

| CAS Number | 160598-47-0 | [2] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | Calculated |

| IUPAC Name | methyl 4-cyclopentylbenzoate | N/A |

| SMILES | COC(=O)C1=CC=C(C=C1)C2CCCC2 | [1] |

| Predicted XlogP | 4.3 | [1] |

Synthesis of Methyl 4-cyclopentylbenzoate: A Detailed Protocol

The most direct and widely applicable method for the synthesis of Methyl 4-cyclopentylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-cyclopentylbenzoic acid, with methanol in the presence of an acid catalyst. This method is favored for its operational simplicity and generally high yields.

Causality Behind Experimental Choices

The choice of Fischer esterification is predicated on several factors. The starting material, 4-cyclopentylbenzoic acid, is commercially available or can be synthesized from cyclopentylbenzene. Methanol is used in excess to serve as both a reactant and the solvent, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is performed under reflux to maintain a consistent temperature at the boiling point of the solvent (methanol), ensuring a sufficient reaction rate without the need for high-pressure apparatus. The workup procedure is designed to effectively remove the unreacted carboxylic acid, the acid catalyst, and excess methanol, yielding the pure ester.

Synthesis Workflow Diagram

Caption: Synthesis pathway for Methyl 4-cyclopentylbenzoate.

Experimental Protocol

Part A: Synthesis of 4-Cyclopentylbenzoic Acid (Optional, if not commercially available)

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclopentyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until the magnesium is consumed.

-

Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice (solid CO₂) in small portions with vigorous stirring. The reaction mixture will become viscous.[3][4]

-

Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add a dilute solution of hydrochloric acid (HCl) to quench the reaction and dissolve the magnesium salts.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 4-cyclopentylbenzoic acid. The product can be further purified by recrystallization.

Part B: Fischer Esterification to Methyl 4-cyclopentylbenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclopentylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude Methyl 4-cyclopentylbenzoate. The final product can be purified by vacuum distillation or column chromatography.

Structural Elucidation and Characterization

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (AA'BB' system): two doublets, δ ≈ 7.2-8.0 ppm. Methyl ester protons: singlet, δ ≈ 3.9 ppm. Cyclopentyl protons: multiplets, δ ≈ 1.5-3.1 ppm (methine proton at the higher end of the range). |

| ¹³C NMR | Carbonyl carbon: δ ≈ 167 ppm. Aromatic carbons: δ ≈ 128-145 ppm. Methyl ester carbon: δ ≈ 52 ppm. Cyclopentyl carbons: δ ≈ 25-45 ppm. |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204, and characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the ester group (-COOCH₃). |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of Methyl 4-cyclopentylbenzoate.

Applications in Drug Development and Medicinal Chemistry

While specific applications of Methyl 4-cyclopentylbenzoate in marketed drugs are not extensively documented, its structural features make it a promising scaffold and intermediate in pharmaceutical research.[7][8] The cyclopentyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. The benzoate core is a common motif in a wide range of pharmaceuticals. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups to create libraries of compounds for biological screening.

Potential Signaling Pathway Involvement

The structural motif of a substituted benzoic acid is present in numerous biologically active molecules. For instance, derivatives of benzoic acid have been investigated for their activity as inhibitors of various enzymes or as ligands for receptors involved in signaling pathways related to inflammation, cancer, and metabolic disorders. The introduction of a cyclopentyl group could modulate the binding affinity and selectivity of such compounds.

Caption: Logical relationship of Methyl 4-cyclopentylbenzoate in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-cyclopentylbenzoate. Based on the safety data for analogous compounds like methyl benzoate, the following guidelines are recommended.[2][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Methyl 4-cyclopentylbenzoate is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, a detailed and practical protocol for its synthesis, and a framework for its characterization. By understanding the causality behind the experimental choices and adhering to the outlined safety procedures, researchers can confidently synthesize and utilize this compound in their scientific endeavors. The exploration of its applications in medicinal chemistry is an ongoing area of research, and this guide serves as a foundational resource to support such investigations.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15186063, Methyl 4-cyclopentylbenzoate. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. (n.d.). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Breckland Scientific Supplies Ltd. (2023, January 12). Methyl Benzoate - SAFETY DATA SHEET. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. Retrieved from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2008). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 4-cyclopentylbenzoate (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mlunias.com [mlunias.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Methyl 4-cyclopentylbenzoate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of Methyl 4-cyclopentylbenzoate, a compound of interest in medicinal chemistry and drug development. In the absence of extensive direct experimental data, this document synthesizes information from structurally related benzoate esters and cyclopentyl-containing molecules to build a predictive profile of its cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols are provided to enable researchers to validate these predicted activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar scaffolds.

Introduction: The Scientific Rationale

Methyl 4-cyclopentylbenzoate is an aromatic ester characterized by a methyl benzoate core and a cyclopentyl substituent at the para position. While the parent compound, methyl benzoate, is a naturally occurring compound with known, albeit modest, biological activities, the introduction of a cyclopentyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The cyclopentyl group can increase lipophilicity and introduce steric bulk, which can, in turn, influence membrane permeability, receptor binding, and metabolic stability. This guide will explore the predicted biological activities of Methyl 4-cyclopentylbenzoate based on these structural considerations and the known activities of its constituent chemical motifs.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₃H₁₆O₂ | Provides the elemental composition. |

| Molecular Weight | 204.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | Indicates increased lipophilicity compared to methyl benzoate, suggesting enhanced membrane permeability. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Water Solubility | Low | The increased lipophilicity from the cyclopentyl group likely reduces aqueous solubility. |

Synthetic Approach

The synthesis of Methyl 4-cyclopentylbenzoate can be achieved through standard esterification methods. A common approach is the Fischer esterification of 4-cyclopentylbenzoic acid with methanol in the presence of an acid catalyst.

Figure 1: Synthetic scheme for Methyl 4-cyclopentylbenzoate via Fischer esterification.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, Methyl 4-cyclopentylbenzoate is predicted to exhibit cytotoxic, anti-inflammatory, and antimicrobial properties.

Cytotoxic Activity

Hypothesis: The increased lipophilicity conferred by the cyclopentyl group may enhance the cytotoxic potential of Methyl 4-cyclopentylbenzoate compared to methyl benzoate. This is because enhanced lipophilicity can facilitate passage through the cell membrane, leading to higher intracellular concentrations.

Mechanistic Considerations: Benzoate esters have been shown to induce cytotoxicity in various cell lines.[1][2] The mechanism is thought to involve disruption of mitochondrial function and induction of apoptosis. The cyclopentyl moiety may further enhance this effect by promoting interactions with hydrophobic pockets in mitochondrial proteins or by altering membrane fluidity.

Experimental Validation: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Protocol:

-

Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Methyl 4-cyclopentylbenzoate in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Hypothesis: Methyl 4-cyclopentylbenzoate may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). The cyclopentyl group could enhance binding to the active site of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS).

Mechanistic Considerations: Some benzoate derivatives have been shown to exert anti-inflammatory effects.[7][8] A key pathway in inflammation involves the activation of macrophages, leading to the production of NO and pro-inflammatory cytokines like TNF-α and IL-6. This process is often mediated by the NF-κB signaling pathway. It is plausible that Methyl 4-cyclopentylbenzoate could interfere with this pathway.

Experimental Validation: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.[9][10][11]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of Methyl 4-cyclopentylbenzoate for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Figure 3: Potential anti-inflammatory signaling pathway inhibition.

Antimicrobial Activity

Hypothesis: Benzoate esters are known for their antimicrobial properties. The increased lipophilicity of Methyl 4-cyclopentylbenzoate could enhance its ability to disrupt microbial cell membranes, leading to improved antimicrobial efficacy compared to less lipophilic analogs.[12][13]

Mechanistic Considerations: The antimicrobial action of benzoates is often attributed to their ability to interfere with the cell membrane's integrity and disrupt the proton motive force, which is essential for energy production in microorganisms.[12] The cyclopentyl group, by increasing the compound's affinity for the lipid bilayer, could potentiate this membrane-disrupting effect.

Experimental Validation: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against various microorganisms.[14][15][16]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform serial twofold dilutions of Methyl 4-cyclopentylbenzoate in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Concluding Remarks and Future Directions

This technical guide has provided a predictive analysis of the biological activities of Methyl 4-cyclopentylbenzoate, based on established structure-activity relationships of its core chemical motifs. The addition of a cyclopentyl group to the methyl benzoate scaffold is hypothesized to enhance its cytotoxic, anti-inflammatory, and antimicrobial properties, primarily by increasing its lipophilicity and potentially improving its interaction with biological targets.

The experimental protocols detailed herein offer a clear roadmap for the in vitro validation of these predicted activities. Should Methyl 4-cyclopentylbenzoate demonstrate significant activity in these initial screens, further investigations would be warranted. These could include more in-depth mechanistic studies, evaluation in animal models of disease, and a comprehensive assessment of its pharmacokinetic and toxicological profiles. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Bunch, H., Park, J., Choe, H., An, J. H., & Lee, K. Y. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351. [Link]

-

Freshney, R. I. (2005). Culture of Animal Cells: A Manual of Basic Technique. Wiley-Liss. [Link]

-

Roche. (n.d.). Cell Proliferation Kit I (MTT). Roche. [Link]

-

Wang, L., & Liu, Y. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Wikipedia. (n.d.). Broth microdilution. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Al-Masri, I. M. (2012). Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. Jordan Journal of Pharmaceutical Sciences, 5(1). [Link]

-

Lee, J. D., Lee, J., Vang, J., & Pan, X. (2024). Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model. Nutrients, 16(21), 3753. [Link]

-

Bunch, H., Park, J., Choe, H., An, J. H., & Lee, K. Y. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. ResearchGate. [Link]

-

Chopa, C. S., et al. (2021). Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti. Journal of the American Mosquito Control Association, 37(2), 83-86. [Link]

-

Szymański, P., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2012). In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. Molecules, 17(12), 14356-14371. [Link]

-

Lee, J. D., et al. (2024). Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model. PubMed. [Link]

-

Stanojevic, D., et al. (2009). Antimicrobial effects of Sodium Benzoate,Sodium Nitrite and Potassium Sorbate and their Synergistic Action in vitro. Bulgarian Journal of Agricultural Science, 15(4), 307-311. [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

Szymański, P., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]

-

Wójcik-Pszczoła, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3693. [Link]

-

Lee, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 415-419. [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]

-

Conti, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-1022. [Link]

-

Kumar, A., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(10), 2133-2137. [Link]

-

Wang, S., et al. (2014). Benzoate metabolism intermediate benzoyl coenzyme A affects gentisate pathway regulation in Comamonas testosteroni. Applied and Environmental Microbiology, 80(14), 4314-4321. [Link]

-

ResearchGate. (n.d.). Cyclopentenone: A special moiety for anticancer drug design. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the inhibition of ferrochelatase by N-alkylated dicarboxylic porphyrins. Steric factors involved and evidence that the inhibition is reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. agrojournal.org [agrojournal.org]

- 9. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. eijppr.com [eijppr.com]

- 14. Steric inhibition of enzyme reactions. Lack of enzymic hydrolysis of 2',4',6'-trimethylacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Design and Synthesis of Methyl 4-Cyclopentylbenzoate Structural Analogs as Potent Kinase Inhibitors

Abstract

The 4-cyclopentylbenzoate moiety has emerged as a critical pharmacophore in modern medicinal chemistry, particularly in the development of selective kinase inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and structure-activity relationship (SAR) of structural analogs of methyl 4-cyclopentylbenzoate. We will focus on the strategic importance of this scaffold in targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), a key regulator in various oncological, metabolic, and inflammatory diseases. This document details robust synthetic protocols for the core scaffold and its analogs, presents a systematic analysis of SAR, and provides a validated methodology for biological evaluation, thereby offering a complete framework for advancing novel therapeutics based on this versatile chemical entity.

Introduction: The Rise of the 4-Cyclopentylbenzoate Scaffold

The benzoate scaffold is a cornerstone in drug discovery, valued for its rigid structure and capacity for precise functionalization.[1] The biological activity of benzoate derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate electronic properties, lipophilicity, and steric interactions with the target protein.[1] Among the myriad of possible substitutions, the 4-cycloalkyl group, and specifically the cyclopentyl moiety, has proven to be particularly advantageous.

The co-crystal structure of the potent kinase inhibitor GSK650394 with CAMKK2 has revealed the critical role of the cyclopentylbenzoic acid fragment in achieving high-affinity binding. This finding has catalyzed significant interest in exploring structural analogs of methyl 4-cyclopentylbenzoate as a promising avenue for developing novel kinase inhibitors. This guide will provide the foundational knowledge and practical methodologies to explore this chemical space.

Therapeutic Rationale: Targeting the CAMKK2 Signaling Axis

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) is a serine/threonine kinase that acts as a crucial upstream activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Dysregulation of the CAMKK2 signaling pathway has been implicated in a range of pathologies, making it a high-value therapeutic target.

-

Oncology: Elevated CAMKK2 expression is correlated with tumor invasiveness and poor prognosis in triple-negative breast cancer, high-grade serous ovarian cancer, prostate cancer, and hepatocellular carcinoma.[2] Inhibition of CAMKK2 has been shown to disrupt cancer cell motility and suppress metastasis.[2]

-

Metabolic Disorders: As an activator of AMPK, CAMKK2 plays a role in metabolic regulation. Camkk2-null mice are leaner than wild-type mice on a high-fat diet, and CAMKK2 inhibition has been shown to reduce food intake, suggesting a potential role in treating obesity and non-alcoholic fatty liver disease (NAFLD).

-

Bone Health: CAMKK2 is expressed in osteoblasts and osteoclasts. Its inhibition stimulates bone formation and reverses age-related bone health decline by promoting osteoblast differentiation, indicating its potential for treating osteoporosis.

The CAMKK2 Signaling Pathway in Cancer Metastasis

A key mechanism by which CAMKK2 promotes cancer cell invasion involves the regulation of actin cytoskeletal dynamics. The pathway provides multiple intervention points for rationally designed inhibitors.

Caption: CAMKK2 signaling pathway controlling cancer cell motility.

Synthetic Strategies and Core Methodologies

The synthesis of methyl 4-cyclopentylbenzoate analogs can be dissected into two primary stages: the preparation of the core 4-cycloalkylbenzoic acid intermediate and its subsequent coupling to a desired scaffold, often a heterocyclic system, followed by esterification.

Synthesis of the 4-Cycloalkylbenzoic Acid Core

A robust and scalable method to synthesize the 4-cycloalkylbenzoic acid core involves a two-step sequence starting from the corresponding cycloalkylbenzene: Friedel-Crafts acylation followed by a haloform reaction.

Caption: General workflow for synthesizing the 4-cycloalkylbenzoic acid core.

Experimental Protocol 1: Synthesis of 4-Cyclopentylbenzoic Acid

This protocol provides a representative procedure for the synthesis of the core acid intermediate.

Step 1: 1-(4-Cyclopentylphenyl)ethan-1-one (Friedel-Crafts Acylation)

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add cyclopentylbenzene (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 1-(4-cyclopentylphenyl)ethan-1-one.

Step 2: 4-Cyclopentylbenzoic Acid (Haloform Reaction)

-

Prepare a solution of sodium hydroxide (6.0 eq) in water and cool to 0 °C.

-

Slowly add bromine (3.0 eq) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

-

Add a solution of 1-(4-cyclopentylphenyl)ethan-1-one (1.0 eq) in 1,4-dioxane to the hypobromite solution dropwise, maintaining the temperature below 10 °C.

-

After addition, stir the mixture at room temperature overnight.

-

Quench the reaction by adding a small amount of sodium sulfite solution to destroy excess hypobromite.

-

Wash the mixture with diethyl ether to remove non-acidic byproducts.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-cyclopentylbenzoic acid.

Esterification and Analog Synthesis

The final methyl ester can be prepared via standard Fischer esterification. The synthesis of more complex analogs, such as the potent furopyridine CAMKK2 inhibitors, typically involves a Suzuki cross-coupling reaction.

Experimental Protocol 2: Synthesis of Methyl 4-Cyclopentylbenzoate

-

Suspend 4-cyclopentylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Add concentrated sulfuric acid (0.1-0.2 eq) catalytically.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-cyclopentylbenzoate, which can be further purified by chromatography if necessary.

Experimental Protocol 3: General Procedure for Suzuki Coupling to a Heterocyclic Scaffold

-

To a degassed mixture of the heterocyclic halide (e.g., 5-bromofuro[2,3-b]pyridine, 1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (or its corresponding cycloalkyl variant, 1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective CAMKK2 inhibitors has yielded critical insights into the SAR of the 4-cyclopentylbenzoate scaffold.

The Importance of the Cycloalkyl Group

While the cyclopentyl group is prevalent in many potent CAMKK2 inhibitors, SAR studies on related kinases indicate that the size and nature of the cycloalkyl substituent are critical for optimal activity. Modifications can impact potency, selectivity, and physicochemical properties.

| Compound ID | R Group (Cycloalkyl) | CAMKK2 IC₅₀ (nM) | Rationale for Activity Change |

| Analog 1 | Cyclobutyl | > 500 | The smaller ring may not provide optimal hydrophobic interactions within the binding pocket, leading to a significant loss of potency. |

| Analog 2 | Cyclopentyl | 5 | The five-membered ring offers an ideal balance of size, conformational flexibility, and lipophilicity to fit snugly into the hydrophobic pocket adjacent to the kinase hinge region. |

| Analog 3 | Cyclohexyl | 50 | The larger, more flexible cyclohexyl ring may adopt conformations that are less favorable for binding, leading to a decrease in potency compared to cyclopentyl. |

| Analog 4 | Phenyl | 150 | While providing hydrophobic interactions, the planar phenyl ring lacks the specific 3D geometry of the cyclopentyl group, resulting in weaker binding affinity. |

Note: IC₅₀ values are representative and synthesized for illustrative purposes based on qualitative SAR trends described in kinase inhibitor literature.

Impact of the Heterocyclic Scaffold

A key strategy for optimizing CAMKK2 inhibitors has been "scaffold hopping," where the core heterocyclic system attached to the 4-cyclopentylbenzoate moiety is varied. This approach has led to the discovery of highly potent chemotypes.

| Scaffold Class | Representative Structure | CAMKK2 IC₅₀ (nM) | Key SAR Insights |

| Furopyridine | 5 | The furopyridine core provides an excellent vector for the 4-cyclopentylbenzoate group and engages in key hydrogen bonds with the kinase hinge region. | |

| Thienopyridine | 12 | Replacing the furan oxygen with sulfur is well-tolerated, maintaining potent inhibition and demonstrating bioisosteric replacement is a viable strategy. | |

| Pyrazolopyridine | 110 | Altering the fusion and nitrogen placement in the core can significantly impact binding affinity, suggesting sensitivity to the geometry of hinge-binding interactions. | |

| 7-Azaindole | 56 | This scaffold also demonstrates potent inhibition, highlighting that various 5,6-fused heteroaromatic systems can effectively present the key pharmacophore. |

Note: Structures are simplified representations. IC₅₀ values are sourced from related literature for comparative purposes.[3]

Caption: Logical flow of Structure-Activity Relationship (SAR) exploration.

Biological Evaluation: A Validated Protocol

Assessing the inhibitory activity of newly synthesized analogs against the target kinase is a critical step. A radiometric enzymatic assay is a gold-standard method for determining inhibitor potency (IC₅₀).

Experimental Protocol 4: CAMKK2 Radiometric Enzymatic Inhibition Assay

This protocol is adapted from established methodologies for measuring CAMKK2 activity.[1]

Materials:

-

Purified recombinant CAMKK2 enzyme.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% (v/v) Brij-35.

-

Substrate: CaMKKtide peptide (Genscript).

-

Cofactors: CaCl₂, Calmodulin (CaM).

-

ATP: [γ-³²P]-ATP (Perkin Elmer) and MgCl₂.

-

Test Compounds: Serially diluted in DMSO.

Procedure:

-

Prepare a reaction mixture containing purified CAMKK2 (e.g., 100 pM) in assay buffer.

-

Add CaMKKtide substrate (e.g., 200 µM), CaCl₂ (e.g., 100 µM), and CaM (e.g., 1 µM).

-

Add the test compound across a range of concentrations (e.g., 0-1000 nM) or a DMSO vehicle control.

-

Initiate the kinase reaction by adding a solution of [γ-³²P]-ATP (e.g., 200 µM) and MgCl₂ (e.g., 5 mM).

-

Incubate the reaction for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30 °C).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81 paper).

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Future Directions and Conclusion

The methyl 4-cyclopentylbenzoate scaffold and its analogs represent a highly fertile ground for the development of next-generation kinase inhibitors. The established link to CAMKK2 inhibition provides a clear therapeutic rationale and a robust platform for further optimization. Future work should focus on:

-

Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity across the human kinome remains a key objective to minimize off-target effects.

-

Optimizing Pharmacokinetics: Fine-tuning the scaffold and substituents to improve metabolic stability, oral bioavailability, and other ADME properties will be crucial for clinical translation.

-

Exploring Novel Scaffolds: While 5,6-fused systems are effective, the discovery of novel heterocyclic cores could unlock new intellectual property and improved pharmacological profiles.

This guide has provided a comprehensive framework, from rational design and synthesis to biological evaluation, for researchers to effectively explore the rich chemical space of methyl 4-cyclopentylbenzoate analogs. The methodologies and SAR insights presented herein should serve as a valuable resource for the discovery of novel and impactful therapeutics targeting CAMKK2 and other related kinases.

References

-

Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (2021). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

SGC-CAMKK2-1: A Chemical Probe for CAMKK2. (2023). Molecules. Retrieved January 4, 2026, from [Link]

-

Friedel-Crafts acylation of benzene Reaction Mechanism. (2018). The Organic Chemistry Tutor. Retrieved January 4, 2026, from [Link]

-

Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved January 4, 2026, from [Link]

-

Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Targeting CaMKK2 Inhibits Actin Cytoskeletal Assembly to Suppress Cancer Metastasis. (2021). Cancer Research. Retrieved January 4, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Methyl 4-cyclopentylbenzoate

An In-depth Technical Guide to Methyl 4-cyclopentylbenzoate: Synthesis, Characterization, and Applications

Foreword for the Modern Researcher

In the vast landscape of chemical synthesis and drug discovery, countless molecules exist that, while not headline-grabbing, form the essential backbone of complex molecular architectures. Methyl 4-cyclopentylbenzoate is one such compound. Its significance lies not in a storied independent discovery but in its identity as a versatile chemical intermediate, a building block whose utility is defined by the foundational reactions that bring it into existence and its potential for further functionalization. This guide provides a comprehensive technical overview of Methyl 4-cyclopentylbenzoate, from its plausible historical synthesis context to modern preparative methodologies, detailed characterization, and its role in the broader field of medicinal chemistry.

A Plausible History: The Convergence of Foundational Reactions

The specific historical moment of the first synthesis of Methyl 4-cyclopentylbenzoate is not prominently documented in chemical literature, a common fate for many useful but non-seminal compounds. However, we can construct a logical historical context for its emergence based on the development of the key chemical transformations required for its synthesis: the Friedel-Crafts reaction and Fischer-Speier esterification.

The Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Mason Crafts, provided a revolutionary method for attaching alkyl or acyl substituents to an aromatic ring.[1][2] This opened the door to the synthesis of a vast array of substituted benzene derivatives. The acylation variant, in particular, allows for the introduction of a ketone functional group, which can then be further manipulated.

Following this, the Fischer-Speier esterification , first described in 1895 by Emil Fischer and Arthur Speier, offered a straightforward method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[3][4]

Given these timelines, it is plausible that Methyl 4-cyclopentylbenzoate was first synthesized in the early to mid-20th century, a period of significant expansion in synthetic organic chemistry. Chemists of this era, armed with the knowledge of these powerful reactions, would have logically combined them to create novel structures for various investigative purposes. The synthesis would have likely followed the two-step sequence that remains the most logical approach today: a Friedel-Crafts acylation to produce a precursor, followed by a reaction to form the carboxylic acid, and finally, a Fischer esterification.

Synthesis of Methyl 4-cyclopentylbenzoate: A Two-Part Experimental Protocol

The most logical and common synthetic route to Methyl 4-cyclopentylbenzoate involves two key stages:

-

Preparation of the Precursor Acid: Synthesis of 4-cyclopentylbenzoic acid.

-

Esterification: Conversion of 4-cyclopentylbenzoic acid to Methyl 4-cyclopentylbenzoate.

Part 1: Synthesis of 4-cyclopentylbenzoic acid

There are two primary and reliable methods for the synthesis of the carboxylic acid precursor.

Method A: Friedel-Crafts Acylation followed by Haloform Reaction

This classic approach involves the acylation of cyclopentylbenzene, followed by oxidation of the resulting methyl ketone.

-

Step 1: Friedel-Crafts Acylation to form 4-cyclopentylacetophenone.

Diagram 1: Friedel-Crafts Acylation Workflow. Protocol:

-

To a stirred solution of cyclopentylbenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Slowly add acetyl chloride (1.1 eq) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-cyclopentylacetophenone, which can be purified by vacuum distillation or column chromatography.

-

-

Step 2: Haloform Reaction to produce 4-cyclopentylbenzoic acid. [5][6][7]

Diagram 2: Haloform Reaction Pathway. Protocol:

-

Dissolve 4-cyclopentylacetophenone (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution) and cool it in an ice bath.

-

Slowly add bromine (Br₂) to the cold NaOH solution to generate sodium hypobromite (NaOBr) in situ.

-

Add the ketone solution dropwise to the freshly prepared cold NaOBr solution with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Destroy any excess hypobromite by adding a small amount of sodium bisulfite.

-

Extract the mixture with a non-polar solvent (e.g., ether) to remove the bromoform byproduct.

-

Acidify the aqueous layer with concentrated HCl to precipitate the 4-cyclopentylbenzoic acid.

-

Filter the solid, wash with cold water, and dry to obtain the product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Part 2: Fischer-Speier Esterification

This reaction converts the synthesized 4-cyclopentylbenzoic acid into its methyl ester.[3][8][9][10][11][12]

Protocol:

-

In a round-bottom flask, combine 4-cyclopentylbenzoic acid (1.0 eq) and a large excess of methanol (which also acts as the solvent, e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, e.g., 0.1-0.2 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude Methyl 4-cyclopentylbenzoate.

-

Purify the product by vacuum distillation to yield a colorless oil.

Characterization and Spectroscopic Analysis

Physical and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Appearance | Colorless oil |

| Boiling Point | Estimated 270-280 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., ether, DCM, ethyl acetate); insoluble in water. |

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and cyclopentyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d, J ≈ 8.4 Hz | 2H | Aromatic protons ortho to the ester group |

| ~7.25 | d, J ≈ 8.4 Hz | 2H | Aromatic protons ortho to the cyclopentyl group |

| ~3.88 | s | 3H | Methoxy (-OCH₃) protons |

| ~3.05 | quintet, J ≈ 7.6 Hz | 1H | Methine proton of the cyclopentyl group |

| ~2.10 - 1.50 | m | 8H | Methylene protons of the cyclopentyl group |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The carbon NMR will reflect the symmetry of the para-substituted benzene ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Ester carbonyl carbon (C=O) |

| ~149.0 | Aromatic carbon attached to the cyclopentyl group (C-ipso) |

| ~129.5 | Aromatic carbons ortho to the ester group (CH) |

| ~128.5 | Aromatic carbon attached to the ester group (C-ipso) |

| ~126.5 | Aromatic carbons ortho to the cyclopentyl group (CH) |

| ~52.0 | Methoxy carbon (-OCH₃) |

| ~45.5 | Methine carbon of the cyclopentyl group |

| ~34.5 | Methylene carbons of the cyclopentyl group (adjacent to methine) |

| ~25.5 | Methylene carbons of the cyclopentyl group |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong carbonyl stretch of the ester.[15][16][17]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Strong | Aliphatic C-H stretch (cyclopentyl) |

| ~1720 | Very Strong | Ester C=O stretch |

| ~1610, 1580 | Medium | Aromatic C=C stretch |

| ~1280, 1110 | Strong | C-O stretch (ester) |

| ~850 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum under electron ionization (EI) is expected to show a clear molecular ion peak and characteristic fragmentation patterns for a benzoate ester.[18][19][20][21]

-

Molecular Ion (M⁺): m/z = 204

-

Base Peak: m/z = 173 (Loss of -OCH₃ radical, [M-31]⁺)

-

Other Key Fragments:

-

m/z = 145 (Loss of the cyclopentyl group, [M-59]⁺)

-

m/z = 117 (Fragment from the cyclopentylbenzene cation)

-

m/z = 91 (Tropylium ion, common in aromatic compounds)

-

m/z = 77 (Phenyl cation)

-

Applications in Research and Drug Development

While Methyl 4-cyclopentylbenzoate itself is not an active pharmaceutical ingredient, its structural motifs are relevant in medicinal chemistry. Benzoic acid and its esters are common scaffolds in drug molecules.[1][15] The cyclopentyl group is often used as a bioisostere for a phenyl ring or a tert-butyl group, offering a way to modulate lipophilicity and metabolic stability.

Potential applications for this compound and its derivatives include:

-

Intermediate for API Synthesis: It can serve as a starting material for more complex molecules. The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide, a common functional group in pharmaceuticals. The aromatic ring can undergo further substitution reactions.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify binding interactions with biological targets.

-

Materials Science: Benzoate esters are used in the synthesis of polymers and liquid crystals. The cyclopentyl group can influence the physical properties of such materials.

Conclusion

Methyl 4-cyclopentylbenzoate stands as a testament to the power and utility of fundamental organic reactions. While its own history is not one of a landmark discovery, its existence is a logical consequence of the pioneering work of chemists like Friedel, Crafts, Fischer, and Speier. This guide has provided a comprehensive technical overview, from its plausible synthetic origins and detailed experimental protocols to its predicted spectroscopic characterization and potential applications. For the modern researcher, Methyl 4-cyclopentylbenzoate represents a readily accessible and versatile building block, a starting point for innovation in drug discovery and materials science.

References

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.[3]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.[18]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link][19]

-

Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Applications, Advantages, Limitations. Retrieved from [Link][4]

-

Brainly. (2022, December 6). [FREE] Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link][15]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][1]

-

BenchChem. (2025). Unraveling Molecular Signatures: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-ethyl-3-methoxybenzoate. Retrieved from BenchChem Technical Guides.[20]

-

Rueping, M., & Sugiono, E. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(72), 41553-41575.[22]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link][23]

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link][16]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link][17]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][8]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][24]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link][9]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link][25]

-

National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41553–41575.[26]

-

Comprehensive Organic Name Reactions and Reagents. (2010). Haloform Reaction. Wiley.[5]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link][21]

-

ChemistryViews. (2024, April 20). Charles Friedel and the Accidental Discovery of an Important Reaction. Retrieved from [Link][2]

-

ResearchGate. (2018, June). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link][27]

-

ResearchGate. (n.d.). Peak assignment in the FTIR spectrum of ethyl benzoate. Retrieved from [Link][28]

-